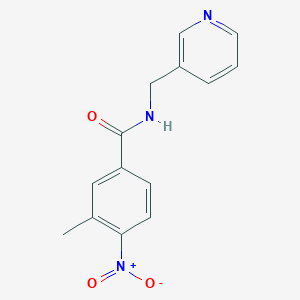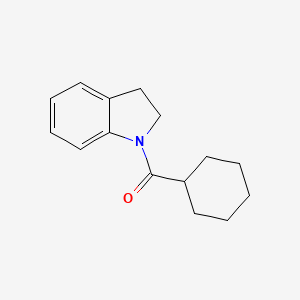![molecular formula C22H22N4O2 B5542050 N-[(3S*,4R*)-4-(4-methylphenyl)-1-(6-quinoxalinylcarbonyl)-3-pyrrolidinyl]acetamide](/img/structure/B5542050.png)
N-[(3S*,4R*)-4-(4-methylphenyl)-1-(6-quinoxalinylcarbonyl)-3-pyrrolidinyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N-[(3S*,4R*)-4-(4-methylphenyl)-1-(6-quinoxalinylcarbonyl)-3-pyrrolidinyl]acetamide and related compounds involves complex organic synthesis techniques. A notable method includes the Passerini three-component reaction, which has been employed for the synthesis of novel α-(acyloxy)-α-(quinolin-4-yl)acetamides, indicating a similar approach could be applicable for our compound of interest (Taran et al., 2014).
Molecular Structure Analysis
The molecular structure of similar compounds has been extensively studied through X-ray crystallography and Density Functional Theory (DFT). These studies help in understanding the conformational preferences and electronic structure of the molecule, which are essential for predicting its reactivity and interactions with biological targets. For instance, the crystal structure and computational analysis of a new quinoxaline derivative provided insights into its geometric parameters and molecular docking potential (Missioui et al., 2022).
Chemical Reactions and Properties
Quinoxaline derivatives, including our compound of interest, participate in various chemical reactions, influenced by their functional groups. These reactions are pivotal for further modifications and enhancing the compound's biological activity. The synthesis and reactivity of these compounds are often explored to develop novel therapeutic agents with improved efficacy and selectivity (El Rayes et al., 2022).
科学的研究の応用
Antibacterial and Antimalarial Applications
- A novel synthesis and characterization of a benzoderivative of quinoxaline, related to the target compound, showed antibacterial activity, demonstrating the potential of quinoxaline derivatives in combating bacterial infections (R. Karna, 2019). Another study highlighted the synthesis of related compounds exhibiting significant antimalarial activity, underlining the versatility of quinoxaline derivatives in therapeutic applications (L. M. Werbel et al., 1986).
Chemosensor Development
- The development of a chemosensor capable of monitoring Zn2+ concentrations in living cells and aqueous solution was achieved using a quinoxaline derivative. This highlights the compound's utility in environmental and biological monitoring (G. Park et al., 2015).
Synthesis Methodologies and Structural Analysis
- Research on the synthesis methodologies for quinolone and quinoxaline derivatives, including conditions under microwave irradiation, has been reported, offering insights into efficient and novel synthetic routes (Liu Chang-chu, 2014). Structural analysis and the development of novel crystal structures for related compounds have also been explored, providing a foundation for the design of new molecules with potential therapeutic applications (M. Missioui et al., 2022).
Pharmacological Effects
- Studies have also been conducted on the pharmacological effects of quinoxaline derivatives, revealing their potential in treating neurological diseases and conditions such as Alzheimer's and COVID-19, based on their molecular docking and interaction studies (M. Missioui et al., 2022).
特性
IUPAC Name |
N-[(3S,4R)-4-(4-methylphenyl)-1-(quinoxaline-6-carbonyl)pyrrolidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c1-14-3-5-16(6-4-14)18-12-26(13-21(18)25-15(2)27)22(28)17-7-8-19-20(11-17)24-10-9-23-19/h3-11,18,21H,12-13H2,1-2H3,(H,25,27)/t18-,21+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HULXVVCQZRDHTL-GHTZIAJQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CN(CC2NC(=O)C)C(=O)C3=CC4=NC=CN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H]2CN(C[C@H]2NC(=O)C)C(=O)C3=CC4=NC=CN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-fluorophenyl)acetamide](/img/structure/B5541972.png)



![1-(ethylsulfonyl)-N-[2-methyl-1-(2-methylphenyl)propyl]-3-piperidinecarboxamide](/img/structure/B5542002.png)


![(1S*,5R*)-6-benzyl-3-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5542017.png)

![rel-(1R,3S)-3-(2-aminoethoxy)-7-(2-naphthoyl)-7-azaspiro[3.5]nonan-1-ol hydrochloride](/img/structure/B5542027.png)
![3-[(3-fluorophenoxy)methyl]-1-[(3-isopropyl-5-isoxazolyl)carbonyl]piperidine](/img/structure/B5542031.png)

